Thalidomide-O-amido-PEG3-C2-NH2

PROTAC Cereblon ligand binding affinity

PROTAC developers face inconsistent degradation and poor CNS penetration with standard CRBN ligands. This conjugate features a distinctive O-amido linkage, PEG3 spacer, and C2-NH2 terminal for enhanced ternary complex geometry. • 35% improved BBB penetration vs. thalidomide (logP 2.5) for CNS targets. • PEG3 linker superior to PEG2/PEG4 in degradation efficiency. • C2 ethylene spacer enables conjugation to sterically hindered ligands. Available as free base, HCl, and TFA salt; ≥98% purity; ambient shipping.

Molecular Formula C23H30N4O9
Molecular Weight 506.5 g/mol
Cat. No. B560577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-PEG3-C2-NH2
Molecular FormulaC23H30N4O9
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN
InChIInChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30)
InChIKeyQIUJTJGNIBUEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-PEG3-C2-NH2 Overview


Thalidomide-O-amido-PEG3-C2-NH2 (also known as Cereblon Ligand-Linker Conjugates 3) is a synthesized E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand and a 3-unit polyethylene glycol (PEG) linker, terminated with a C2-NH2 primary amine functional group . This compound serves as a modular building block in PROTAC (Proteolysis Targeting Chimera) technology, enabling the recruitment of CRBN E3 ubiquitin ligase to target proteins for selective degradation via the ubiquitin-proteasome system . Available in free base (CAS 1957236-20-2), hydrochloride salt (CAS 2245697-84-9), and TFA salt (CAS 1957236-21-3) forms, the compound exhibits standard purity specifications of ≥98% across major suppliers and demonstrates DMSO solubility of up to 125 mg/mL (230.22 mM) for the hydrochloride form .

CRBN E3 ligase ligand-linker conjugate for PROTAC assembly
PEG3-C2-NH2 PEG3 linker with C2-NH2 terminal amine conjugation handle
Salt forms Free base, HCl, and TFA salt options for workflow compatibility

Thalidomide-O-amido-PEG3-C2-NH2 Procurement Considerations


In the context of PROTAC design, compounds within the thalidomide-based CRBN ligand-linker class cannot be simply interchanged due to measurable differences in linker attachment chemistry, spacer length, terminal functional group orientation, and physicochemical properties that cumulatively affect ternary complex formation and target degradation efficiency [1]. The thalidomide-O-amido-PEG3-C2-NH2 scaffold features a distinctive O-amido linkage at the thalidomide 4-position and a C2-NH2 terminal amine separated from the PEG3 chain by an ethylene spacer—a structural combination that distinguishes it from the more direct ether-linked Thalidomide-PEG3-NH2 (CAS 1957236-10-0) . Even among PEG3-containing CRBN ligand-linker conjugates, variations in the linker attachment point to the phthalimide ring can affect aqueous stability and neosubstrate degradation profiles [2]. Procurement decisions must therefore be guided by specific, quantifiable differentiation evidence rather than assumptions of functional equivalence.

O-amido linkage at 4-position Ether-linked analogs may differ in conjugation stability and neosubstrate profile
PEG3 linker (~15 Å) PEG2 or PEG4 linkers may shift degradation efficiency independently of target binding
C2-NH2 ethylene spacer terminus Direct PEG3-NH2 analogs may alter ternary complex geometry

Thalidomide-O-amido-PEG3-C2-NH2 Differentiation Evidence


CRBN Binding Affinity vs. Thalidomide

The thalidomide-O-amido-PEG3-C2-NH2 scaffold (as Thal-PEG3-Linker TFA) exhibits a CRBN binding Kd of 0.8 nM, representing an approximately 3-fold improvement in affinity relative to the parent thalidomide compound (Kd ≈ 250 nM) [1]. The enhanced binding is attributed to optimized hydrogen bond network formation with CRBN residues Trp57 and His115 [1].

CRBN Binding Affinity
Data to verify
Kd 0.8 nM vs ~250 nM (parent thalidomide)
Supports CRBN recruitment assay context
~312-fold reported binding difference; in vitro CRBN binding assay
PROTAC Cereblon ligand binding affinity

PEG3 Linker Degradation Efficiency

Systematic evaluation of PEG linker length in PROTAC design has demonstrated that PEG3 linkers can confer optimal degradation efficiency relative to shorter (PEG2) or longer (PEG4) alternatives [1]. In an ERα-targeting PROTAC study comparing PEG2, PEG3, and PEG4 linkers, all three constructs showed comparable binding affinity (IC50 = 30–50 nM), yet the PEG3 variant exhibited the highest ERα degradation activity, confirming that linker length exerts a degradation-specific effect independent of target binding [1].

PEG3 Degradation Efficiency
Class-level
PEG3: highest degradation activity PEG2/PEG4: comparable IC50 (30–50 nM) but lower degradation Linker length effect independent of target binding
Supports linker-length degradation review
ERα-targeting PROTAC model; Western blot analysis
PROTAC linker PEG3 degradation efficiency

Lipophilicity and Brain Penetration Profile

The O-amido linkage and C2-NH2 terminal architecture in Thalidomide-O-amido-PEG3-C2-NH2 (as TFA salt) confers distinct physicochemical properties compared to the ether-linked Thalidomide-PEG3-NH2. The target compound exhibits a logP value of 2.5, representing a substantial increase from thalidomide's logP of 1.2 [1]. In contrast, Thalidomide-PEG3-NH2 demonstrates a logP of -0.9 , indicating significantly higher hydrophilicity than the target compound. This logP differential correlates with a reported 35% improvement in blood-brain barrier penetration for Thalidomide-O-amido-PEG3-C2-NH2 compared to baseline thalidomide [1].

Lipophilicity & CNS Penetration
Data to verify
logP 2.5 (target, TFA salt) logP -0.9 (ether analog); logP 1.2 (thalidomide) Reported +35% BBB penetration vs thalidomide
Supports CNS exposure-model context
Calculated/measured logP; in vivo BBB penetration model
PROTAC logP blood-brain barrier penetration

O-Amido vs Ether Linker Chemistry

Thalidomide-O-amido-PEG3-C2-NH2 features an O-amido linkage connecting the thalidomide 4-position to the PEG3 spacer, whereas the closely related Thalidomide-PEG3-NH2 employs a direct ether linkage . The O-amido bond provides distinct conjugation chemistry options for medicinal chemists assembling PROTACs, offering an alternative reactive handle that may influence the overall synthetic route and final PROTAC stability [1]. Linker attachment point variations on CRBN ligands have been shown to significantly affect aqueous stability and neosubstrate degradation profiles [1].

O-Amido vs Ether Linkage
Head-to-head
O-amido linkage at thalidomide 4-position Ether linkage (Thalidomide-PEG3-NH2, CAS 1957236-10-0) Distinct conjugation chemistry; stability profile may differ
Supports linker chemistry selection review
Attachment point may affect aqueous stability and neosubstrate degradation
PROTAC linker amide bond synthetic conjugation

C2-NH2 Terminal Spacer Architecture

The C2-NH2 terminus in Thalidomide-O-amido-PEG3-C2-NH2 incorporates an ethylene (-CH2-CH2-) spacer between the PEG3 chain and the primary amine group, distinguishing it from the direct PEG3-NH2 terminus found in Thalidomide-PEG3-NH2 . This additional ethylene spacer provides increased distance between the conjugation site and the PEG chain, which may reduce steric hindrance during amide bond formation with carboxyl-containing target protein ligands [1].

C2-NH2 Spacer Architecture
Head-to-head
PEG3-C2-NH2: ethylene spacer before amine PEG3-NH2: direct amine termination Additional ~2.5–3 Å extension; greater conformational flexibility
Supports conjugation-geometry review
May reduce steric hindrance during amide bond formation
PROTAC conjugation terminal amine linker design

TFA Salt Form Metabolic Stability

The TFA salt form of Thalidomide-O-amido-PEG3-C2-NH2 demonstrates a mouse liver microsome half-life of 4.1 hours with an oral bioavailability of 32% [1]. This metabolic stability profile is attributed to the TFA salt formulation reducing ester bond hydrolysis susceptibility [1]. By comparison, standard thalidomide exhibits significantly shorter metabolic stability under physiological conditions [2].

TFA Salt Metabolic Stability
Reported
t₁/₂ 4.1 h, oral F 32% (mouse)
Supports in vivo exposure-model context
Mouse liver microsome assay; TFA salt formulation
PROTAC pharmacokinetics metabolic stability TFA salt

Thalidomide-O-amido-PEG3-C2-NH2 Application Scenarios


CNS PROTAC Development with BBB Penetration

Given its logP value of 2.5 and 35% improvement in blood-brain barrier penetration relative to thalidomide, Thalidomide-O-amido-PEG3-C2-NH2 (particularly the TFA salt form) is optimally suited for constructing PROTACs intended for central nervous system targets such as glioblastoma or neurodegenerative disease proteins [1]. The enhanced lipophilicity relative to ether-linked analogs like Thalidomide-PEG3-NH2 (logP = -0.9) provides a clear procurement rationale when CNS penetration is a critical project requirement [1].

Extended PK In Vivo PROTAC Studies

The TFA salt formulation of Thalidomide-O-amido-PEG3-C2-NH2, with its demonstrated mouse liver microsome half-life of 4.1 hours and oral bioavailability of 32%, is indicated for PROTAC projects transitioning from in vitro to in vivo efficacy evaluation [1]. This metabolic stability profile supports less frequent dosing regimens in animal studies, reducing experimental variability associated with rapid compound clearance observed with parent thalidomide-based conjugates [1].

Linker Length SAR Optimization

The PEG3 linker length of this compound aligns with evidence that PEG3-based PROTACs can achieve superior degradation efficiency compared to PEG2 and PEG4 variants, despite comparable target binding affinity [1]. Research groups conducting systematic linker length structure-activity relationship (SAR) studies should prioritize procurement of this PEG3-containing conjugate as a critical comparator or starting point for optimization [1].

PROTACs for Sterically Demanding Targets

The C2-NH2 terminal architecture, which incorporates an ethylene spacer between the PEG3 chain and the reactive amine, provides additional conformational flexibility that may be advantageous when conjugating to bulky or sterically hindered target protein ligands [1]. This structural feature distinguishes Thalidomide-O-amido-PEG3-C2-NH2 from direct PEG3-NH2 terminated analogs and makes it a preferred choice when favorable ternary complex geometry is difficult to achieve with shorter or less flexible linkers [1].

Application
Selection Property
Validation Focus
CNS-targeting PROTAC studies
Lipophilicity and BBB penetration context
CNS exposure-model review
In vivo PROTAC pharmacokinetic studies
TFA salt metabolic stability context
Exposure-model validation
Linker-length SAR optimization studies
PEG3 linker degradation context
Degradation endpoint comparison
Sterically demanding target conjugation
C2 spacer flexibility context
Ternary complex geometry review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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